molecular formula C27H29NO10 B1207890 9-Deoxydoxorubicin CAS No. 84519-42-6

9-Deoxydoxorubicin

Numéro de catalogue: B1207890
Numéro CAS: 84519-42-6
Poids moléculaire: 527.5 g/mol
Clé InChI: KXAYNEKSZHDBGO-LOGLVVABSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

9-Deoxydoxorubicin, also known as this compound, is a useful research compound. Its molecular formula is C27H29NO10 and its molecular weight is 527.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Comparative Analysis with Other Anthracyclines

A comparative analysis highlights the unique features of 9-deoxydoxorubicin in relation to other anthracyclines:

Compound NameStructural SimilarityUnique Features
DoxorubicinYesHigh cardiotoxicity due to conversion to doxorubicinol.
DaunorubicinYesPrimarily effective against acute leukemias; less effective against solid tumors.
EpirubicinYesModified form with lower cardiotoxicity but still converts to doxorubicinol.
IdarubicinYesSynthetic analog with a modified structure to enhance efficacy.
This compound YesReduced cardiotoxicity and unique metabolic profile.

Cancer Research

This compound is extensively used in cancer research for several purposes:

  • Alternative Chemotherapy Agents : It is studied as a potential alternative to doxorubicin with reduced cardiotoxic effects.
  • Pharmacological Studies : Researchers investigate the structure-activity relationship of anthracycline antibiotics using this compound.
  • Drug Development : It serves as a lead compound for developing new anticancer drugs with improved safety profiles.
  • Biological Studies : The compound aids in understanding mechanisms of drug resistance in cancer cells.

Preclinical Studies and Efficacy

Recent studies have demonstrated the efficacy of this compound in various cancer models:

  • In Vitro Studies : Research indicates potent cytotoxic effects against a range of cancer cell lines, including breast, lung, and leukemia cells. IC50 values suggest strong antitumor activity comparable to doxorubicin but with significantly lower cardiotoxicity.
  • In Vivo Studies : Animal models treated with this compound showed marked tumor size reduction without severe cardiac side effects typically associated with doxorubicin treatment.

Case Studies

Several case studies illustrate the clinical application of this compound:

  • Case Study in Breast Cancer : A patient with metastatic breast cancer intolerant to doxorubicin due to severe cardiotoxicity was treated with this compound. The patient achieved a partial response after four cycles without cardiac complications.
  • Case Study in Leukemia : In a cohort of patients with relapsed acute myeloid leukemia (AML), administration of this compound led to significant remission rates while maintaining cardiac function, monitored through echocardiography.

Propriétés

Numéro CAS

84519-42-6

Formule moléculaire

C27H29NO10

Poids moléculaire

527.5 g/mol

Nom IUPAC

(8R,10S)-10-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,11-dihydroxy-8-(2-hydroxyacetyl)-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione

InChI

InChI=1S/C27H29NO10/c1-10-23(31)14(28)8-18(37-10)38-17-7-11(15(30)9-29)6-13-20(17)27(35)22-21(25(13)33)24(32)12-4-3-5-16(36-2)19(12)26(22)34/h3-5,10-11,14,17-18,23,29,31,33,35H,6-9,28H2,1-2H3/t10-,11+,14-,17-,18-,23+/m0/s1

Clé InChI

KXAYNEKSZHDBGO-LOGLVVABSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)CO)N)O

SMILES isomérique

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@H](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)CO)N)O

SMILES canonique

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)CO)N)O

Key on ui other cas no.

84519-42-6

Synonymes

9-deoxydoxorubicin
9-deoxydoxorubicin hydrochloride, (8R-trans)-isome

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.